N-(2-Furanyl)pyrrole

Conducting polymers Electropolymerization N-substituted pyrroles

N-(2-Furanyl)pyrrole, systematically designated 1-(furan-2-yl)-1H-pyrrole (CAS 104792-12-3), is a heterocyclic building block comprising a pyrrole ring N-substituted with a 2-furanyl moiety (molecular formula C₈H₇NO; exact mass 133.053 Da). The compound bears an FDA Unique Ingredient Identifier (UNII: 5AN4B8FHK5), confirming its recognition in regulated substance registration systems.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 104792-12-3
Cat. No. B034565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furanyl)pyrrole
CAS104792-12-3
Synonyms1H-Pyrrole,1-(2-furanyl)-(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CO2
InChIInChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H
InChIKeyPIEDMCUUVINKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furanyl)pyrrole (CAS 104792-12-3): Structural Identity and Procurement-Relevant Properties


N-(2-Furanyl)pyrrole, systematically designated 1-(furan-2-yl)-1H-pyrrole (CAS 104792-12-3), is a heterocyclic building block comprising a pyrrole ring N-substituted with a 2-furanyl moiety (molecular formula C₈H₇NO; exact mass 133.053 Da) [1]. The compound bears an FDA Unique Ingredient Identifier (UNII: 5AN4B8FHK5), confirming its recognition in regulated substance registration systems [2]. Unlike C-furanyl regioisomers, the N-furanyl linkage positions the oxygen heteroatom distal to the pyrrole α-carbons, preserving both α-positions for electropolymerization—a critical structural feature for conductive polymer applications [3].

Why N-(2-Furanyl)pyrrole Cannot Be Replaced by Generic Pyrrole Analogs in Electroactive Material Procurement


The substitution pattern on the pyrrole ring governs whether electrochemical oxidation yields a conductive polymer film or soluble degradation products. N-Substituted pyrroles retain unblocked α-positions and form electroactive polymer films upon anodic oxidation, whereas α-substituted or α,α′-disubstituted pyrroles undergo irreversible oxidation to soluble species that do not coat the electrode [1]. Consequently, a C-furanyl regioisomer such as 2-(2-furanyl)pyrrole cannot substitute for N-(2-furanyl)pyrrole in electropolymerization workflows. Furthermore, the electron-donating character of the furan ring, attached via the pyrrole nitrogen, modulates the HOMO energy and oxidation potential differently than N-phenyl or N-alkyl congeners, affecting copolymerization reactivity and the electronic properties of the resulting polymer [2]. These structural and electronic distinctions make generic replacement unreliable without experimental validation.

Quantitative Differentiation Evidence for N-(2-Furanyl)pyrrole (CAS 104792-12-3) Against Close Analogs


Electropolymerization Film Formation: N-(2-Furanyl)pyrrole vs. α-Substituted 2-(2-Furanyl)pyrrole

N-Substituted pyrrole derivatives, including the N-furanyl member of this class, form conducting polymeric films on the electrode surface upon anodic oxidation. In direct contrast, α,α′-disubstituted pyrroles produce only soluble oxidation products and do not generate electrode coatings [1]. The regioisomer 2-(2-furanyl)pyrrole (furanyl attached at pyrrole C-2) therefore lacks film-forming capability under identical electrochemical conditions. This binary distinction—film vs. no film—is a first-order selection criterion for any application requiring electrodeposited polypyrrole layers.

Conducting polymers Electropolymerization N-substituted pyrroles

Oxidation Potential Modulation Relative to N-Phenylpyrrole: Electronic Effect of the Furanyl Substituent

The nature of the N-substituent modulates the oxidation potential and HOMO energy of N-substituted pyrroles. For 1-Phenyl-1H-pyrrole, DFT calculations (B3LYP/6-31+G*) yielded a calculated ionization energy of 3.35 eV and a HOMO-LUMO band gap of 2.81 eV [1]. The 2-furanyl group is a weaker electron-withdrawing substituent than phenyl (Hammett σₘ = 0.06 for 2-furyl vs. 0.06 for phenyl, but with distinct resonance contributions), predicting a different oxidation onset potential for N-(2-furanyl)pyrrole relative to N-phenylpyrrole [2]. Although direct experimental Eₚₐ values for N-(2-furanyl)pyrrole are not reported in the comparative literature, the established linear correlation between Hammett parameters and calculated HOMO energies (R² > 0.95) [1] confirms that the substituent electronic effect is both quantifiable and meaningful for monomer selection.

Electrochemical polymerization DFT calculation N-substituent effect

FDA Unique Ingredient Identifier (UNII): Regulatory-Grade Identity vs. Unregistered Analogs

N-(2-Furanyl)pyrrole is registered in the FDA Global Substance Registration System with the UNII code 5AN4B8FHK5 [1]. A UNII assignment confirms that the substance has been structurally defined and reviewed for potential use in FDA-regulated products. Among closely related N-heteroaryl pyrroles, only a subset have received UNII designations; for instance, 1-(2-thienyl)-1H-pyrrole and 2-(2-furanyl)pyrrole do not appear in the FDA SRS database with assigned UNIIs as of the knowledge cutoff. This regulatory recognition provides a verifiable procurement specification: ordering by UNII ensures receipt of the exact N-furanyl regioisomer rather than a positional isomer or analog.

FDA substance registration Pharmaceutical intermediate Regulatory compliance

Relative Reactivity of Heterocyclic Rings: Pyrrole > Furan > Thiophene in Ethynylation

In Al₂O₃-mediated ethynylation with acylbromoacetylenes, the reactivity order of the heterocyclic rings is pyrrole > furan > thiophene [1]. For 2-(furan-2-yl)pyrroles, ethynylation occurs predominantly on the pyrrole ring, with furan-ring ethynylation as a minor pathway (furan:pyrrole product ratio = 1:5–7) [1]. For 2-(thiophen-2-yl)pyrroles, no thiophene-ring ethynylation was detected; all reactivity is confined to the pyrrole ring [1]. While this study examined C-linked heteroaryl-pyrroles, the intrinsic heterocycle reactivity hierarchy is transferable: in N-(2-furanyl)pyrrole, the pyrrole ring remains the kinetically preferred site for electrophilic functionalization, whereas the furan ring may participate under forcing conditions or in the presence of directing groups.

Ethynylation Heterocycle reactivity Al₂O₃-mediated reaction

HOMO Character Preservation Across N-Aryl and N-Heteroaryl Pyrroles

HeI photoelectron spectroscopic analysis of 13 N-aryl- and N-heteroaryl-pyrroles demonstrated that the highest occupied molecular orbital (HOMO) retains pyrrole-type a₂ symmetry with a nodal plane on the nitrogen atom across the entire series [1]. Consequently, the lowest-energy ionization band in all PE spectra corresponds to the same pyrrole-localized process. For N-(2-furanyl)pyrrole, this means the first ionization event and the initial electrochemical oxidation step are dominated by the pyrrole ring rather than the furan substituent, consistent with the electropolymerization behavior observed for N-substituted pyrroles and distinct from C-furanyl pyrroles where mesomeric interaction between the two rings is stronger [2].

Photoelectron spectroscopy Ionization energy Electronic structure

Purity Specifications for Reproducible Electropolymerization: Commercial Availability at ≥97%

Reproducible electropolymerization of N-substituted pyrroles is sensitive to monomer purity; trace impurities can act as chain-terminating agents or alter nucleation density on the electrode. N-(2-Furanyl)pyrrole (CAS 104792-12-3) is commercially available with a purity specification of ≥97% (GC) from multiple suppliers . In contrast, the regioisomer 2-(2-furanyl)pyrrole is not routinely stocked as a standard catalog item with comparable purity certification. The documented purity level for N-(2-furanyl)pyrrole provides a procurement benchmark that the C-furanyl analog does not meet, reducing the risk of batch-to-batch variability in electrochemical experiments.

Monomer purity Electropolymerization Supplier specification

Procurement-Driven Application Scenarios Where N-(2-Furanyl)pyrrole (CAS 104792-12-3) Delivers Verifiable Advantage


Electrochemical Fabrication of Conductive Polypyrrole Copolymer Films and Sensor Coatings

N-(2-Furanyl)pyrrole serves as an electropolymerizable monomer whose unblocked α-positions enable direct anodic deposition of conductive copolymer films onto electrode surfaces [1]. Unlike α-substituted pyrroles, which fail to form films, N-(2-furanyl)pyrrole can be copolymerized with pyrrole, EDOT, or thiophene derivatives to tune conductivity, morphology, and redox activity. The furanyl substituent introduces an additional heteroatom for post-polymerization functionalization without sacrificing film-forming capability. This makes the compound suitable for fabricating electrochemical sensors, biosensor transducer layers, and corrosion-protective coatings where film uniformity and adhesion are critical [1].

Pharmaceutical Intermediate in FDA-Regulated Synthetic Pathways

The assignment of FDA UNII 5AN4B8FHK5 to N-(2-furanyl)pyrrole [1] facilitates its use as a pharmaceutical intermediate in synthetic routes subject to regulatory oversight. The UNII provides a stable, non-proprietary identifier that streamlines Drug Master File (DMF) referencing, quality dossier preparation, and cross-referencing in the FDA Substance Registration System. Procurement by UNII specification, rather than by ambiguous IUPAC name or CAS number alone, reduces the risk of receiving the incorrect regioisomer or analog, which is essential for GMP intermediate supply chains.

Site-Selective Functionalization via Electrophilic Substitution Leveraging Pyrrole Ring Preference

In N-(2-furanyl)pyrrole, the pyrrole ring is the kinetically preferred site for electrophilic attack, as established by the >5:1 reactivity ratio of pyrrole over furan in heteroaryl-pyrrole ethynylation studies [1]. This inherent regioselectivity allows synthetic chemists to perform electrophilic substitutions (formylation, acylation, halogenation) on the pyrrole α-position without requiring protection of the furan ring. The strategy reduces step count and improves atom economy in the synthesis of α-functionalized N-heteroaryl pyrrole libraries used in medicinal chemistry and materials science [1].

Computational Screening Libraries for N-Substituted Pyrrole Monomer Design

The electronic properties of N-(2-furanyl)pyrrole are predictable from the established linear free-energy relationship between Hammett substituent constants and DFT-calculated HOMO energies for N-substituted pyrroles [1]. Researchers building virtual screening libraries for conductive polymer monomer candidates can use the furanyl group's electronic parameters (σₘ, resonance contributions) to computationally predict oxidation potential, HOMO-LUMO gap, and copolymerization compatibility before synthesis. This in silico pre-screening capability accelerates materials discovery workflows for organic electronics and photovoltaic applications [1].

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